molecular formula C23H21ClN2O4S B6560676 2-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946382-88-3

2-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6560676
CAS No.: 946382-88-3
M. Wt: 456.9 g/mol
InChI Key: PIRBALILMPGTDU-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is attached to a tetrahydroquinoline, another type of aromatic ring, which is further substituted with a methoxybenzenesulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The benzamide and tetrahydroquinoline rings likely contribute to the compound’s stability and may influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility and boiling point .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many benzamide derivatives have biological activity and are used in medicinal chemistry .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many benzamide derivatives, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

2-chloro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-30-18-9-11-19(12-10-18)31(28,29)26-14-4-5-16-15-17(8-13-22(16)26)25-23(27)20-6-2-3-7-21(20)24/h2-3,6-13,15H,4-5,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRBALILMPGTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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